1,3-Difluoro-2-({4-[(4-phenylphenyl)methyl]piperazinyl}sulfonyl)benzene
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Overview
Description
1,3-Difluoro-2-({4-[(4-phenylphenyl)methyl]piperazinyl}sulfonyl)benzene is a complex organic compound that features a benzene ring substituted with two fluorine atoms, a sulfonyl group, and a piperazine moiety linked to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-({4-[(4-phenylphenyl)methyl]piperazinyl}sulfonyl)benzene typically involves multiple steps, including the formation of the biphenyl structure, the introduction of the piperazine moiety, and the sulfonylation of the benzene ring. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is used to form the biphenyl structure by coupling a boronic acid with an aryl halide in the presence of a palladium catalyst.
Nucleophilic substitution:
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-({4-[(4-phenylphenyl)methyl]piperazinyl}sulfonyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups in place of the fluorine atoms .
Scientific Research Applications
1,3-Difluoro-2-({4-[(4-phenylphenyl)methyl]piperazinyl}sulfonyl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-({4-[(4-phenylphenyl)methyl]piperazinyl}sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluorobenzene: A simpler analog with only two fluorine atoms on the benzene ring.
4-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)-2,6-dimethoxyphenol: A structurally related compound with a chlorophenyl group and methoxy substituents.
Uniqueness
1,3-Difluoro-2-({4-[(4-phenylphenyl)methyl]piperazinyl}sulfonyl)benzene is unique due to its combination of fluorine atoms, sulfonyl group, and piperazine moiety linked to a biphenyl structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C23H22F2N2O2S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-4-[(4-phenylphenyl)methyl]piperazine |
InChI |
InChI=1S/C23H22F2N2O2S/c24-21-7-4-8-22(25)23(21)30(28,29)27-15-13-26(14-16-27)17-18-9-11-20(12-10-18)19-5-2-1-3-6-19/h1-12H,13-17H2 |
InChI Key |
PODZCXGYIZRPPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
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